

# Spectroscopic Characterization of 4-Isobutoxy-3-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	4-Isobutoxy-3-methylbenzaldehyde
CAS No.:	90286-60-5
Cat. No.:	B1338844

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## Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. **4-Isobutoxy-3-methylbenzaldehyde**, a substituted aromatic aldehyde, presents a unique combination of functional groups whose electronic and steric interactions manifest distinctively in its spectroscopic signatures. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by comparative data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.

The causality behind our analytical approach is to build a comprehensive spectroscopic profile. Each technique provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure and connectivity.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For **4-Isobutoxy-3-methylbenzaldehyde**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical data for assigning the position of each atom within the molecule.

## Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-Isobutoxy-3-methylbenzaldehyde** in 0.7 mL of a deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ).<sup>[1]</sup> The choice of  $\text{CDCl}_3$  is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent signal.<sup>[2]</sup> Add a small amount of tetramethylsilane (TMS) to serve as an internal standard, setting the 0 ppm reference point.<sup>[3]</sup>
- **Instrumentation:** Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Utilize a standard proton pulse sequence.
  - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- **$^{13}\text{C}$  NMR Acquisition:**
  - Employ a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon.
  - A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.<sup>[4]</sup>
  - The spectral width is typically set from 0 to 220 ppm to encompass the carbonyl carbon.<sup>[4]</sup>

## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **4-Isobutoxy-3-methylbenzaldehyde** is characterized by distinct signals in the aldehydic, aromatic, and aliphatic regions. The electron-withdrawing nature of the aldehyde group and the electron-donating effects of the isobutoxy and methyl groups create a predictable pattern of chemical shifts and multiplicities.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Isobutoxy-3-methylbenzaldehyde** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment	Rationale
~9.85	Singlet (s)	-	1H	Aldehyde proton (-CHO)	The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the anisotropic effect of the carbonyl group, causing it to resonate far downfield.[5]
~7.65	Doublet (d)	~1.5 Hz	1H	Aromatic proton (H-2)	This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to a downfield shift. It shows a small coupling to the meta proton (H-6).

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~7.62	Doublet of Doublets (dd)	~8.0, ~1.5 Hz	1H	Aromatic proton (H-6)	This proton is ortho to the methyl group and meta to the aldehyde group. It is coupled to both H-5 (ortho coupling) and H-2 (meta coupling).
~6.90	Doublet (d)	~8.0 Hz	1H	Aromatic proton (H-5)	This proton is ortho to the electron-donating isobutoxy group, causing an upfield shift. It is coupled to the adjacent H-6.
~3.80	Doublet (d)	~6.5 Hz	2H	Methylene protons (-OCH <sub>2</sub> )	These protons are adjacent to the oxygen atom, resulting in a downfield shift. They are split into a doublet by the single proton on the adjacent

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					methine group.
~2.25	Singlet (s)	-	3H	Methyl protons (Ar-CH <sub>3</sub> )	The protons of the methyl group attached to the aromatic ring appear as a singlet in the aliphatic region.
~2.10	Nonet (m)	~6.7 Hz	1H	Methine proton (-CH(CH <sub>3</sub> ) <sub>2</sub> )	This proton is coupled to the six equivalent protons of the two methyl groups and the two protons of the methylene group, often resulting in a complex multiplet (nonet).
~1.02	Doublet (d)	~6.7 Hz	6H	Diastereotopic methyl protons (-CH(CH <sub>3</sub> ) <sub>2</sub> )	The two methyl groups of the isobutyl group are equivalent and are split into a doublet by the adjacent

methine

proton.

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## <sup>13</sup>C NMR Spectroscopic Data

The proton-decoupled <sup>13</sup>C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Isobutoxy-3-methylbenzaldehyde** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale
~192.0	Carbonyl carbon (C=O)	The carbon of the aldehyde group is highly deshielded and appears at a very low field, which is characteristic of carbonyl carbons.[6]
~162.0	Aromatic carbon (C-4)	This carbon is directly attached to the electron-donating isobutoxy group, causing a significant downfield shift due to the resonance effect.
~137.0	Aromatic carbon (C-3)	The carbon bearing the methyl group.
~131.0	Aromatic carbon (C-1)	The ipso-carbon attached to the aldehyde group.
~130.0	Aromatic carbon (C-6)	Aromatic CH carbon.
~126.0	Aromatic carbon (C-2)	Aromatic CH carbon.
~111.0	Aromatic carbon (C-5)	This carbon is shielded by the ortho-alkoxy group.
~75.0	Methylene carbon (-OCH <sub>2</sub> )	The carbon atom bonded to the electronegative oxygen of the ether linkage.
~28.5	Methine carbon (-CH(CH <sub>3</sub> ) <sub>2</sub> )	Aliphatic carbon of the isobutyl group.
~21.0	Methyl carbon (Ar-CH <sub>3</sub> )	The carbon of the methyl group attached to the aromatic ring.
~19.5	Methyl carbons (-CH(CH <sub>3</sub> ) <sub>2</sub> )	The two equivalent methyl carbons of the isobutyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

### Experimental Protocol for IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly mix 1-2 mg of **4-Isobutoxy-3-methylbenzaldehyde** with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Compress the mixture in a pellet press to form a thin, transparent disc.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .

Table 3: Predicted IR Absorption Data for **4-Isobutoxy-3-methylbenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Rationale
~2960-2850	C-H stretching (aliphatic)	Corresponds to the C-H bonds of the isobutyl and methyl groups.
~2820 and ~2720	C-H stretching (aldehyde)	The presence of two distinct bands (a Fermi resonance doublet) is highly characteristic of the aldehyde C-H bond.[7]
~1700	C=O stretching (carbonyl)	A strong, sharp absorption peak characteristic of the aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm <sup>-1</sup> ).[5]
~1600, ~1580, ~1500	C=C stretching (aromatic)	These absorptions are characteristic of the benzene ring.
~1250 and ~1050	C-O stretching (ether)	Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage.
~880-800	C-H bending (aromatic)	Out-of-plane bending vibrations for the substituted benzene ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

### Experimental Protocol for Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Bombard the sample with high-energy electrons (~70 eV) to generate a radical cation, the molecular ion ( $M^{+\bullet}$ ).
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion versus its  $m/z$  value.

### Predicted Mass Spectrum Data

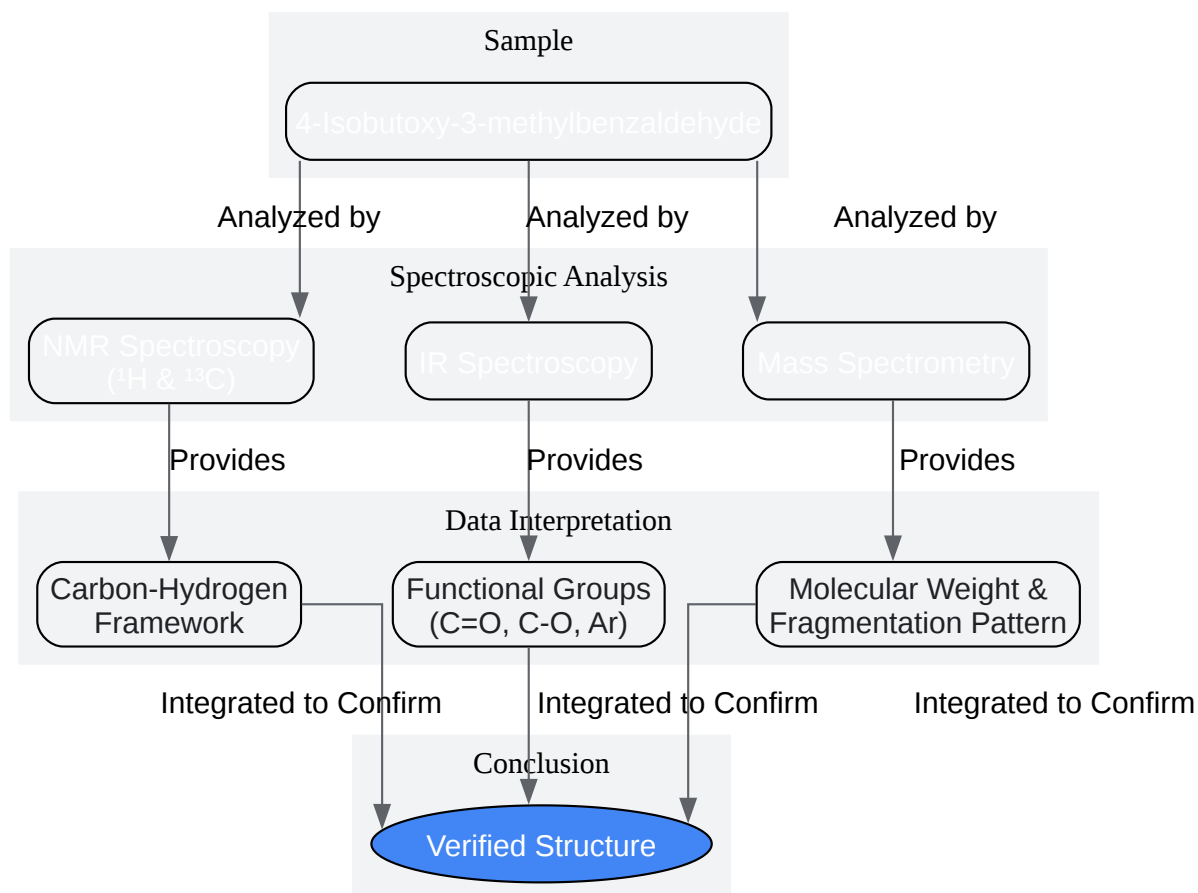
The molecular formula of **4-Isobutoxy-3-methylbenzaldehyde** is  $C_{12}H_{16}O_2$ . Molecular Weight: 192.25 g/mol

### Table 4: Predicted Key Fragments in the EI-Mass Spectrum

m/z	Proposed Fragment	Rationale
192	$[\text{C}_{12}\text{H}_{16}\text{O}_2]^+\bullet$	Molecular Ion ( $\text{M}^+\bullet$ ). The presence of this peak confirms the molecular weight of the compound.
191	$[\text{M}-\text{H}]^+$	Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.
163	$[\text{M}-\text{CHO}]^+$	Loss of the formyl radical ( $-\text{CHO}$ ).
136	$[\text{M}-\text{C}_4\text{H}_8]^+\bullet$	Loss of isobutylene via a McLafferty-type rearrangement or cleavage of the ether bond, resulting in a 4-hydroxy-3-methylbenzaldehyde radical cation.
135	$[\text{M}-\text{C}_4\text{H}_9\text{O}]^+$	Cleavage of the ether bond with loss of the isobutoxy radical. This would correspond to a methylbenzoyl cation.
57	$[\text{C}_4\text{H}_9]^+$	The isobutyl cation, a very common and stable fragment from the isobutoxy group.

## Workflow and Data Integration

The characterization of **4-Isobutoxy-3-methylbenzaldehyde** is a process of logical deduction, where data from multiple spectroscopic techniques are integrated to build a self-validating structural hypothesis.



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Caption: Workflow for the spectroscopic characterization.

This integrated approach ensures that the final structure is consistent with all observed spectroscopic data, providing a high degree of confidence in the compound's identity.

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